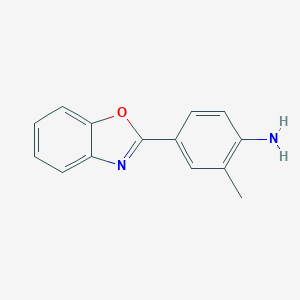

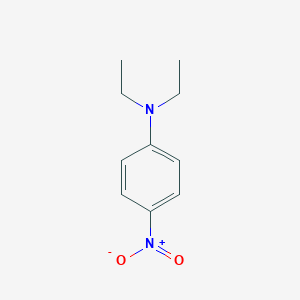

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a compound that belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are bicyclic planar molecules that have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenols with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the title compounds 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl) quinolines were synthesized by reacting 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids with o-aminophenol using polyphosphoric acid as a cyclizing agent .Molecular Structure Analysis

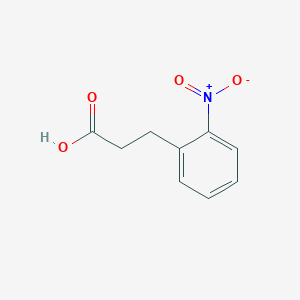

The molecular structure of “4-(1,3-Benzoxazol-2-yl)-2-methylaniline” is C19H14N2O with an average mass of 286.327 Da and a monoisotopic mass of 286.110626 Da .Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . Also, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .科学的研究の応用

Fluorescent Probes and Antimicrobial Activity

Specific Scientific Field

Chemical Sciences, specifically Organic Chemistry and Microbiology.

Summary of the Application

A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . These compounds are fluorescent and have been evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains .

Methods of Application or Experimental Procedures

The intermediate was obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .

Results or Outcomes

The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield . All compounds showed antimicrobial activity against the tested strains .

Synthesis of Azo Dyes

Specific Scientific Field

Chemical and Pharmaceutical Research, specifically Organic Chemistry and Microbiology.

Summary of the Application

Azo dyes of 4-(1,3-benzoxazol-2-yl) aniline (2a-j) have been synthesized in the presence of green and cost-effective catalyst K10-Montmorillonite clay, using substituted phenols as coupling agents . The synthesized azo dyes have been evaluated in vitro for their antimicrobial activity against S. aureus and E. coli as bacterial strain and A. niger fungal strain .

Methods of Application or Experimental Procedures

The azo dyes were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid . The synthesis was carried out in the presence of K10-Montmorillonite clay .

Results or Outcomes

The azo dyes were obtained in good isolated yield . Some of the compounds displayed pronounced biological activity .

Fluorescent Probes

Specific Scientific Field

Chemical Sciences, specifically Organic Chemistry and Photophysics.

Summary of the Application

A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized . These compounds are fluorescent and find extensive use as fluorescent probes .

Results or Outcomes

The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield .

Anticancer Activity

Specific Scientific Field

Pharmaceutical Research, specifically Oncology.

Summary of the Application

A new series of benzoxazole analogues was synthesized and checked for their in vitro anticancer activities . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

Methods of Application or Experimental Procedures

The benzoxazole compounds were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid .

Results or Outcomes

Some of the compounds displayed pronounced biological activity . Compounds 4, 6, 25 and 26 had the best anticancer activity in comparison to 5-fluorouracil .

Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Research, specifically Microbiology.

Summary of the Application

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities . The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Results or Outcomes

The compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

将来の方向性

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities and their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways, indicating a promising future direction for this class of compounds .

特性

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVMKKSXLVXFQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388181 |

Source

|

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-yl)-2-methylaniline | |

CAS RN |

792946-65-7 |

Source

|

| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)